(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
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Description
(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO6 and its molecular weight is 287.312. The purity is usually 95%.
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Scientific Research Applications
Stereo-Selective Synthesis
- Stereo-Selective Preparation of Teneraic Acid : Teneraic acid, a naturally occurring imino acid with configurations trans-(2S,6S), has been synthesized through a method involving regiospecific anodic oxidation and stereospecific cobalt-catalyzed carbonylation. This process achieves good optical purity and yield, showcasing the utility of such compounds in stereo-selective synthesis (Amino, Nishi, & Izawa, 2017).
Catalysis and Functionalization
- Palladium-catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines have been used as N-nucleophiles in palladium-catalyzed aminocarbonylation, demonstrating the role of piperidine derivatives in facilitating complex chemical transformations. This research offers insights into their potential applications in organic synthesis and catalysis (Takács et al., 2014).
Medicinal Chemistry
- Hypoglycemic Benzoic Acid Derivatives : Piperidine derivatives have been investigated for their structure-activity relationships in the context of hypoglycemic agents. This research elucidates the pharmacophoric importance of the piperidine skeleton in medicinal chemistry, highlighting its significance in the development of new therapeutic agents (Grell et al., 1998).
Material Science
- Oxyfunctionalization of Ketones : Research on the oxyfunctionalization of ketones using 1-oxopiperidinium salt underlines the versatility of piperidine derivatives in material science, especially in the modification of organic compounds to achieve desired chemical properties (Ren, Liu, & Guo, 1996).
properties
IUPAC Name |
(2R,6S)-6-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6/c1-13(2,3)20-12(18)14-8(10(15)16)6-5-7-9(14)11(17)19-4/h8-9H,5-7H2,1-4H3,(H,15,16)/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOHIGYGXSGYIR-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCCC1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC[C@H]1C(=O)OC)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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